molecular formula C15H12BrFO3 B2556544 4-Bromophenyl 2-(4-fluorophenoxy)propanoate CAS No. 618073-06-6

4-Bromophenyl 2-(4-fluorophenoxy)propanoate

Cat. No.: B2556544
CAS No.: 618073-06-6
M. Wt: 339.16
InChI Key: IBTBOORCRUFUGC-UHFFFAOYSA-N
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Description

4-Bromophenyl 2-(4-fluorophenoxy)propanoate is an ester derivative featuring a bromophenyl group and a fluorophenoxy substituent. The bromophenyl moiety is known to enhance lipophilicity and influence receptor binding, while the fluorophenoxy group can modulate electronic properties and metabolic stability .

Properties

IUPAC Name

(4-bromophenyl) 2-(4-fluorophenoxy)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFO3/c1-10(19-13-8-4-12(17)5-9-13)15(18)20-14-6-2-11(16)3-7-14/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTBOORCRUFUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC1=CC=C(C=C1)Br)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenyl 2-(4-fluorophenoxy)propanoate typically involves the reaction of 4-bromophenol with 4-fluorophenoxypropanoic acid under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in the presence of a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired ester compound.

Industrial Production Methods

In an industrial setting, the production of 4-Bromophenyl 2-(4-fluorophenoxy)propanoate may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl 2-(4-fluorophenoxy)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to produce alcohol derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Iodinated derivatives.

Scientific Research Applications

    Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic reactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical properties.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 4-Bromophenyl 2-(4-fluorophenoxy)propanoate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms allows the compound to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The exact pathways and molecular targets are still under investigation, but the compound’s ability to modulate biological processes makes it a promising candidate for further research.

Comparison with Similar Compounds

Structural Similarities and Key Differences

The compound shares structural motifs with several derivatives documented in the literature:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Use Reference
Methyl 2-(4-bromophenyl)propanoate C₁₀H₁₁BrO₂ 243.10 Bromophenyl, methyl ester Synthetic intermediate
Ethyl 2-(4-bromophenyl)propanoate C₁₁H₁₃BrO₂ 257.12 Bromophenyl, ethyl ester Biochemical reagent
(E)-Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate C₁₁H₁₃BrN₂O₂ 285.14 Bromophenyl, hydrazono group Intermediate for drugs/pesticides
Ethyl 2-(4-(4-fluorophenoxy)phenyl)benzofuran-3-carboxylate C₂₅H₁₈FNO₇ 487.42 Fluorophenoxy, bromophenyl (in benzofuran) Not specified

Key Observations:

  • Substituent Effects: The presence of a fluorophenoxy group (as in the target compound) instead of a methoxy or hydrazono group (as in analogs) may enhance electronic withdrawal, affecting reactivity and binding affinity .
  • Ester Chain Length: Methyl and ethyl esters (e.g., methyl 2-(4-bromophenyl)propanoate) exhibit similar synthetic utility but differ in lipophilicity and hydrolysis rates .

Physicochemical Properties

Data from analogs provide insights into expected properties:

Property Methyl 2-(4-bromophenyl)propanoate (E)-Ethyl 2-(2-(4-bromophenyl)hydrazono)propanoate Ethyl 2-(4-(4-fluorophenoxy)phenyl)benzofuran-3-carboxylate
Melting Point (°C) Not reported 148–150 Not reported
Boiling Point (°C) Not reported 339.4 (predicted) Not reported
Density (g/cm³) Not reported 1.38 Not reported
Solubility Organic solvents Ethanol, dichloromethane Likely organic solvents
Stability Hydrolyzes under acidic conditions Stable at 2–8°C Dependent on benzofuran scaffold

Notes:

  • Hydrazono derivatives (e.g., ) exhibit higher molecular weights and distinct thermal profiles due to extended conjugation.

Biological Activity

4-Bromophenyl 2-(4-fluorophenoxy)propanoate is a synthetic compound that has attracted significant interest in medicinal chemistry due to its potential biological activities. The unique structural features, including the presence of bromine and fluorine atoms, enhance its reactivity and interaction with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications in various fields.

4-Bromophenyl 2-(4-fluorophenoxy)propanoate is synthesized through the reaction of 4-bromophenol with 4-fluorophenoxypropanoic acid, typically using potassium carbonate as a base in dimethylformamide (DMF) as a solvent. This reaction is conducted under controlled conditions to optimize yield and purity. The molecular formula is C15H12BrFO3C_{15}H_{12}BrFO_3, and its IUPAC name is (4-bromophenyl) 2-(4-fluorophenoxy)propanoate .

The biological activity of 4-Bromophenyl 2-(4-fluorophenoxy)propanoate is primarily attributed to its ability to interact with specific proteins and enzymes. The bromine and fluorine substituents contribute to the compound's lipophilicity and electronic properties, allowing it to form strong interactions with molecular targets. Preliminary studies suggest that it may inhibit certain enzymatic activities, although detailed pathways remain under investigation .

Antimicrobial Activity

Research has indicated that compounds similar to 4-Bromophenyl 2-(4-fluorophenoxy)propanoate exhibit significant antimicrobial properties. For instance, derivatives containing bromine have been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria . The structure-activity relationship (SAR) studies highlight that the presence of electron-withdrawing groups like bromine enhances antimicrobial efficacy.

Anticancer Activity

In vitro studies have demonstrated that related compounds can inhibit the growth of cancer cell lines, particularly estrogen receptor-positive breast cancer cells (MCF7). The mechanism involves apoptosis induction, with molecular docking studies revealing favorable binding interactions with cancer-related proteins . Further research into 4-Bromophenyl 2-(4-fluorophenoxy)propanoate could elucidate its anticancer potential.

Research Findings and Case Studies

Study Findings Methodology
Study on Antimicrobial ActivityShowed promising results against various bacterial strainsTurbidimetric method for bacterial growth inhibition
Anticancer ScreeningIndicated significant activity against MCF7 cell lineSulforhodamine B (SRB) assay for cytotoxicity
Molecular Docking StudiesConfirmed binding interactions with target proteinsSchrodinger software for docking simulations

Applications in Medicine and Industry

The potential applications of 4-Bromophenyl 2-(4-fluorophenoxy)propanoate extend beyond basic research. In medicinal chemistry, it serves as a lead compound for developing new pharmaceuticals targeting various diseases. Additionally, it is utilized in agrochemical formulations due to its efficacy against specific pathogens .

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